REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH:13](Cl)(Cl)Cl.CO>C(N(CC)CC)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]([O:10][CH3:13])=[O:9])=[CH:11][CH:12]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
1-(p-chlorobenzenesulfonyoxy)-6-chloro-1,2,3-benzotriazole
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Quantity
|
3.44 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
|
Type
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CUSTOM
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Details
|
When the mixture is stirred at room temperature for 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
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CUSTOM
|
Details
|
yellow precipitates
|
Type
|
CUSTOM
|
Details
|
are produced
|
Type
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STIRRING
|
Details
|
the mixture is further stirred for 5 hours
|
Duration
|
5 h
|
Type
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DISSOLUTION
|
Details
|
are dissolved
|
Type
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STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
chloroform is distilled off
|
Type
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EXTRACTION
|
Details
|
the residue extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The extract is washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
an aqueous sodium hydrogen carbonate, 1 N hydrochloric acid and water in order and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
CUSTOM
|
Details
|
The resulting crystals aare recrystallized from isopropyl alcohol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |